(+)-Cyclosativene

Catalog No.
S3540830
CAS No.
22469-52-9
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cyclosativene

CAS Number

22469-52-9

Product Name

(+)-Cyclosativene

IUPAC Name

(1S,2S,3R,4S,6R,7R,8S)-1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1

InChI Key

XBWACJDEQIZTPR-YIZGKYRPSA-N

SMILES

CC(C)C1CCC2(C3C1C4C2(C4C3)C)C

Canonical SMILES

CC(C)C1CCC2(C3C1C4C2(C4C3)C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@H]4[C@@]2([C@H]4C3)C)C

(+)-Cyclosativene is a natural product found in Abies magnifica and Zingiber officinale with data available.

(+)-Cyclosativene is a naturally occurring sesquiterpene hydrocarbon, classified under the category of sesquiterpenoids, which are organic compounds consisting of three consecutive isoprene units. This compound is characterized by its unique chemical structure, specifically a tetracyclic framework that includes a cyclopropane ring. It is primarily found in various essential oils and is recognized for its distinctive aroma, often described as woody and spicy . The molecular formula of (+)-Cyclosativene is C15H24C_{15}H_{24}, and its IUPAC name is (1R,2R,3S,4R,6S,8R)-1,2-dimethyl-8-(propan-2-yl)tetracyclo[4.4.0.0²,⁴.0³,⁷]decane .

There is no current research available on the mechanism of action of (+)-cyclosativene. Without knowledge of its biological activity, it is impossible to determine how it might interact with other molecules or biological systems.

No information is currently available on the safety hazards associated with (+)-cyclosativene. As with any unknown compound, it is advisable to handle it with caution and wear appropriate personal protective equipment in a well-ventilated laboratory.

Limitations and Future Research

Research on (+)-cyclosativene is scarce. More studies are needed to elucidate its natural source, biological activity, physical and chemical properties, and potential safety hazards. Further research could involve:

  • Isolating (+)-cyclosativene from its natural source in larger quantities.
  • Investigating the biological activity of (+)-cyclosativene in different cell lines or organisms.
  • Determining the three-dimensional structure of (+)-cyclosativene.
  • Exploring potential applications of (+)-cyclosativene, if any biological activity is discovered.

In Conclusion

(+)-Cyclosativene is a rare terpene with a unique structure. While research is limited, its potential biological activity and structural novelty warrant further investigation. Future studies may reveal exciting applications for this intriguing natural compound.

Citation

  • Oxidation: This reaction introduces oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process can remove oxygen-containing groups or add hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one functional group can be replaced by another using reagents such as halogens or nucleophiles under suitable conditions.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can lead to alkanes or alkenes.

Research indicates that (+)-Cyclosativene exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have shown that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide, suggesting its role as an antioxidant . The compound's mechanism of action may involve disrupting microbial cell membranes, contributing to its antimicrobial efficacy. Additionally, its unique structure allows for further exploration in the field of medicinal chemistry for potential therapeutic applications .

The synthesis of (+)-Cyclosativene can be achieved through both natural extraction and synthetic routes:

  • Natural Extraction: The compound can be isolated from essential oils derived from specific plant species.
  • Synthetic Routes: A common synthetic approach involves the cyclization of farnesyl pyrophosphate, a precursor in sesquiterpene biosynthesis. Advanced organic synthesis techniques may also be employed to achieve desired purity and yield .

Alternative synthetic methods have been explored using (−)-carvone as a starting material to enhance efficiency and stereoselectivity in the synthesis process.

(+)-Cyclosativene has diverse applications across various fields:

  • Chemistry: It serves as a valuable intermediate for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its biological activities and potential therapeutic effects.
  • Medicine: Its antimicrobial properties position it as a candidate for developing new antibiotics.
  • Industry: Due to its pleasant aroma, it is utilized in formulating fragrances and flavors, as well as in producing natural insect repellents .

Studies on (+)-Cyclosativene have focused on its interactions with biological systems. The compound's ability to mitigate oxidative stress suggests that it interacts with cellular pathways involved in neuroprotection. Specifically, it has been shown to reduce cytotoxicity and genotoxicity in neuronal cultures exposed to oxidative agents like hydrogen peroxide . Further research into its molecular targets could provide insights into its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (+)-Cyclosativene:

Compound NameStructural FeaturesUnique Aspects
(-)-CyclosativeneEnantiomer of (+)-CyclosativeneMay exhibit different biological activities
FarneseneSesquiterpene with a similar carbon skeletonDifferent functional groups
BisaboleneAnother sesquiterpene with distinct functional groupsVaries in aroma profile
SativeneRelated sesquiterpene with a similar frameworkUnique stereochemistry

The uniqueness of (+)-Cyclosativene lies in its specific stereochemistry and the presence of the cyclopropane ring, which contribute to its distinctive aroma and potential biological activities . This structural uniqueness sets it apart from other similar compounds in terms of both chemical behavior and biological effects.

XLogP3

4.9

Dates

Last modified: 04-14-2024

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